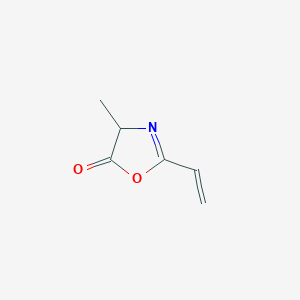
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as EMX, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In
Wissenschaftliche Forschungsanwendungen
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential applications in a variety of scientific fields, including materials science, pharmaceuticals, and agriculture. In materials science, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of new polymers with unique properties. In pharmaceuticals, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In agriculture, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as a plant growth regulator.
Wirkmechanismus
The mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, one limitation of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. One area of interest is the development of new polymers and materials based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. Another area of interest is the development of new pharmaceuticals based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, particularly for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one and its potential side effects.
Synthesemethoden
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can be synthesized through a variety of methods, including the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with acetaldehyde. This reaction produces 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one as a yellow crystalline solid with a melting point of 123-124°C. Another method for synthesizing 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one involves the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with ethyl acrylate in the presence of a catalyst.
Eigenschaften
CAS-Nummer |
159439-89-1 |
|---|---|
Produktname |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3 |
InChI-Schlüssel |
DPODNGMCVCYGFM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C=C |
Kanonische SMILES |
CC1C(=O)OC(=N1)C=C |
Synonyme |
5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



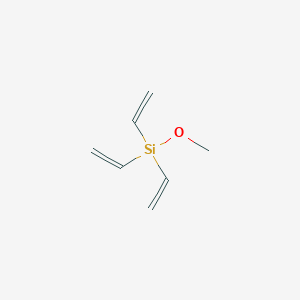

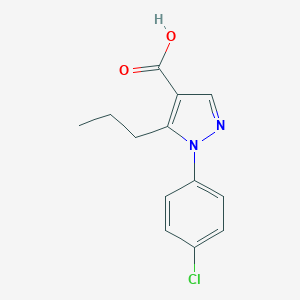
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
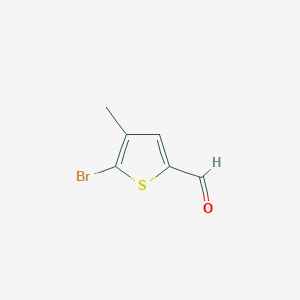
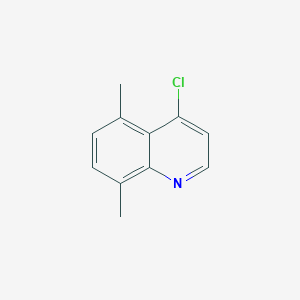
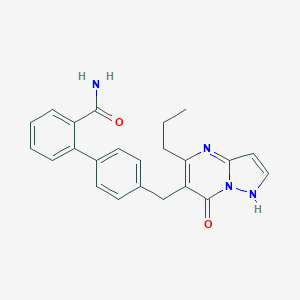
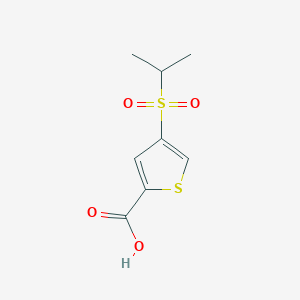

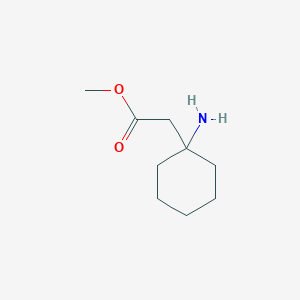
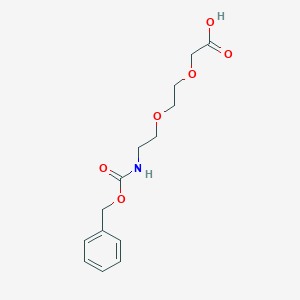
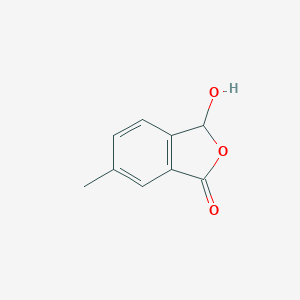
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)